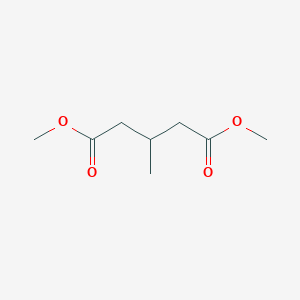

Dimethyl 3-methylglutarate

Übersicht

Beschreibung

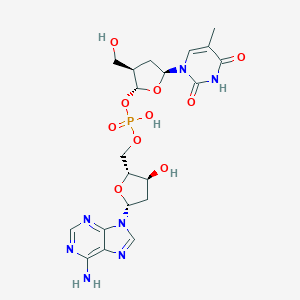

Dimethyl 3-methylglutarate is a chemical compound that has been utilized in various synthetic applications. It serves as a reagent for the diastereoselective synthesis of functionalized 5,6-dihydro-2H-pyran-2-ones, which are compounds of interest due to their potential as protease inhibitors . This compound is also related to other dimethyl esters and has been used in the synthesis of complex molecular structures, such as polyquinanes , and in the preparation of branched-chain nucleoside analogues .

Synthesis Analysis

The synthesis of dimethyl 3-methylglutarate involves condensation reactions with other compounds. For instance, its condensation with aldehydes leads to the formation of 6-substituted 5,6-dihydro-2H-pyran-2-ones, which involves an aldolisation followed by cyclization . Additionally, it has been used as a starting material for the synthesis of complex polyquinane derivatives . The synthesis of related compounds, such as 3,3-dimethylated branched fatty acids, has been achieved through anodic synthesis using dimethyl 3-methylglutarate derivatives .

Molecular Structure Analysis

The molecular structure of dimethyl 3-methylglutarate and its derivatives has been a subject of interest in various studies. For example, the crystal structure of a derivative of dimethyl (2S,3S)-2-allyl-3-hydroxyglutarate has been solved to establish the stereochemical course of a microbial reaction . The molecular complexity achieved through reactions involving dimethyl 3-methylglutarate is exemplified by the synthesis of polyquinane derivatives, which have unique structures and have been examined in terms of strain energy and steric accessibility .

Chemical Reactions Analysis

Dimethyl 3-methylglutarate participates in a variety of chemical reactions. It has been used in aldolisation and cyclization reactions to produce dihydropyranones . The compound's derivatives have also been involved in retro-Claisen reactions, as observed in the study of polyquinane derivatives . Furthermore, the synthesis of 3,3-dimethylated branched fatty acids via anodic synthesis demonstrates the versatility of dimethyl 3-methylglutarate in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 3-methylglutarate and its derivatives are crucial for their application in synthesis. For instance, the inability of certain derivatives to assume a cis-dienoid structure due to steric hindrance has been noted, which influences their physical properties . The physico-chemical properties of 3-methyl and 3,3-dimethyl derivatives of certain dihydroisoquinolines have been characterized through IR, UV, and NMR spectroscopy, providing insights into their behavior in different states . The physical state of the synthesized 3,3-dimethylated branched fatty acids, ranging from liquid to solid depending on the chain length, is another aspect of the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of ®- and (S)-4-amino-3-methylbutanoic acids

- Summary of Application : Dimethyl 3-methylglutarate is used in the synthesis of ®- and (S)-4-amino-3-methylbutanoic acids .

- Methods of Application : The process involves initial enantioselective hydrolysis with pig liver esterase .

- Results or Outcomes : The result is the production of ®- and (S)-4-amino-3-methylbutanoic acids .

-

Preparation of optically active form of verrucarinic acid derivative

-

Building block for chemoenzymatic asymmetric synthesis

Eigenschaften

IUPAC Name |

dimethyl 3-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJLMTNDXYVGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334094 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-methylglutarate | |

CAS RN |

19013-37-7 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)

![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)